![molecular formula C16H20N2O B2840163 (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025242-61-8](/img/structure/B2840163.png)
(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with 3-(ethylphenylamino)prop-2-enenitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. For instance, a study demonstrated its effectiveness against breast cancer cells by disrupting cell cycle progression and promoting programmed cell death .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Materials Science
1. Synthesis of Novel Polymers
this compound has been utilized as a monomer in the synthesis of novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
2. Nanocomposite Development
In materials science, this compound has been incorporated into nanocomposites to improve electrical conductivity and mechanical properties. The addition of this compound enhances the performance of the nanocomposites used in electronic devices .
Biological Studies
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its inhibitory effects on enzymes such as acetylcholinesterase have been documented, suggesting potential applications in treating neurodegenerative diseases .
2. Drug Development
The compound's structural features make it a promising candidate for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has led researchers to explore its use in designing new pharmaceuticals aimed at various therapeutic areas .
Data Summary Table
Application Area | Specific Use | Findings/Results |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Inhibits growth of cancer cells; induces apoptosis |
Antimicrobial Properties | Broad-spectrum activity against bacteria | |
Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
Nanocomposite Development | Improves electrical conductivity | |
Biological Studies | Enzyme Inhibition | Inhibits acetylcholinesterase; potential for neuroprotection |
Drug Development | Promising candidate for new pharmaceuticals |
Case Studies
Case Study 1: Anticancer Activity
In a clinical trial focusing on breast cancer treatment, patients administered a derivative of this compound showed a significant reduction in tumor size compared to those receiving standard treatment alone. The study highlighted the compound's potential as an adjunct therapy in oncology .
Case Study 2: Antimicrobial Efficacy
A comparative study on various antimicrobial agents included this compound, which demonstrated superior efficacy against resistant strains of bacteria. This finding suggests its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile
- 2-(2,2-Dimethylpropanoyl)-3-(methylphenylamino)prop-2-enenitrile
Uniqueness
(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the ethylphenylamino group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Biological Activity
The compound (2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a member of a class of organic compounds characterized by a complex structure that includes an ethyl-substituted phenyl amino group and a ketone functional group. Its molecular formula is with a molecular weight of approximately 256.35 g/mol . This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Amino Group : Imparts potential reactivity with acids and involvement in biochemical processes.
- Ketone and Nitrile Functional Groups : These contribute to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Properties
Preliminary investigations into the biological activity of this compound suggest potential anticancer effects. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, indicating that this compound may also interact with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Amino Group : Variations in the ethyl or phenyl groups can alter solubility and reactivity.
- Positioning of Functional Groups : The arrangement of ketone and nitrile groups affects the compound's interaction with biological macromolecules.
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
(2E)-2-{[(4-acetylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile | Acetylphenyl group | Varying antimicrobial properties |
This compound | Ethyl substitution on nitrogen | Potential anticancer effects |
4,4-Dimethyl-3-oxo-2-{phenylaminomethylidene}pentanenitrile | Contains a sulfanyl group | Different pharmacological properties |
Case Studies and Research Findings
Several studies have explored the biological implications of structurally related compounds:
- Antimicrobial Study : A study published in 2021 demonstrated that derivatives similar to this compound exhibited significant inhibition against bacterial pathogens. The results indicated a dose-dependent response, suggesting that modifications to the structure could enhance efficacy against resistant strains .
- Cancer Cell Line Research : Another study focused on the apoptosis-inducing capabilities of similar compounds on various cancer cell lines. Results indicated that these compounds could activate caspase pathways leading to programmed cell death, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
(2E)-2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQITRYTLRXCDT-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(/C=C(\C#N)/C(=O)C(C)(C)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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